Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H9N3O4. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a nitro group at the 6-position and an ethyl ester at the 2-position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyridine with nitric acid to introduce the nitro group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in critical cellular pathways, thereby exerting its effects .
Comparison with Similar Compounds
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom instead of a nitro group.
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate: Contains an amino group instead of a nitro group.
These compounds share a common imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the nitro group in this compound imparts unique reactivity and potential biological activities compared to its analogs .
Biological Activity
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.
- Molecular Formula : C10H9N3O4
- Molecular Weight : 235.20 g/mol
- CAS Number : 38923-08-9
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Streptococcus pneumoniae . The compound induces apoptosis in bacterial cells, leading to nuclear condensation and fragmentation at effective concentrations (e.g., 100 µM) .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported significant growth inhibition in various cancer types, including breast (MCF7), lung (NCI-H460), and colon (HCT-116) cancers . The IC50 values range from low micromolar concentrations, indicating potent anticancer activity.
Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Mycobacterium tuberculosis | 0.5 - 2 µg/mL | Effective against MDR strains |
Streptococcus pneumoniae | 1 - 5 µg/mL | Induces apoptosis |
Anticancer Activity
Cancer Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF7 | 3.79 | Significant cytotoxicity |
NCI-H460 | 12.50 | Induces cell cycle arrest |
HCT-116 | 1.1 | High potency against colon cancer |
HepG2 | 0.95 | Effective against liver cancer |
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibited significant activity against Mycobacterium tuberculosis, with an MIC as low as 0.5 µg/mL for resistant strains . The compound's ability to penetrate bacterial membranes and induce cell death was highlighted.
- Cytotoxicity in Cancer Models : Research indicated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating strong cytotoxicity. For instance, it showed an IC50 of approximately 3.79 µM against MCF7 cells, suggesting a promising candidate for further development in anticancer therapies .
- Mechanistic Insights : Studies have elucidated that the compound's action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells, which is a common pathway for inducing apoptosis in both bacterial and cancer cells .
Properties
Molecular Formula |
C10H10ClN3O4 |
---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9N3O4.ClH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H |
InChI Key |
OMBGHUHEYHROAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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